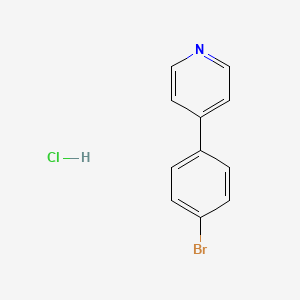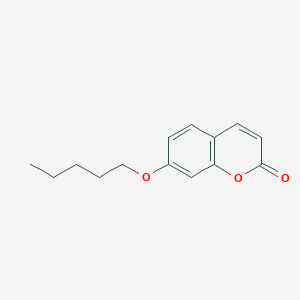
7-(Pentyloxy)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound belongs to the class of phenoxazone derivatives and exhibits interesting optical properties. Its structure includes a benzopyran ring system with a pentyloxy substituent.
- Resorufin pentyl ether is commonly used as a fluorescent dye in biological and chemical assays due to its red fluorescence upon excitation.
7-(Pentyloxy)-2H-1-benzopyran-2-one: is a chemical compound with the empirical formula .
Métodos De Preparación
Synthetic Routes: The synthesis of Resorufin pentyl ether involves the reaction of resorufin (5-hydroxy-3,7-dimethylphenoxazin-3-one) with a pentyloxy group. The specific synthetic route may vary, but it typically includes etherification of resorufin with a pentyloxy reagent.
Reaction Conditions: The reaction conditions depend on the specific method employed. Commonly, the reaction is carried out in an appropriate solvent (such as DMF or DMSO) with a base (such as potassium carbonate) at elevated temperatures.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Análisis De Reacciones Químicas
Reactivity: Resorufin pentyl ether can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction and conditions. For example, oxidation yields the quinone form, while reduction restores the phenolic structure.
Aplicaciones Científicas De Investigación
Biological Assays: Resorufin pentyl ether is widely used as a fluorescent probe in cell-based assays. It can be used to monitor enzyme activity, cell viability, and intracellular pH changes.
Bioimaging: Its red fluorescence makes it suitable for live-cell imaging and tracking specific cellular processes.
Chemical Sensors: Resorufin pentyl ether can serve as a sensor for detecting reactive oxygen species (ROS) and other analytes.
Drug Discovery: Researchers explore its potential in drug screening and target identification.
Mecanismo De Acción
- Resorufin pentyl ether’s mechanism of action primarily involves its fluorescence properties. Upon excitation, it emits red light, making it useful for visualizing biological processes.
- It does not directly interact with specific molecular targets but serves as a reporter molecule.
Comparación Con Compuestos Similares
Similar Compounds: Other phenoxazone derivatives, such as (5-hydroxy-3,7-dimethylphenoxazin-3-one), are structurally related. the unique feature of Resorufin pentyl ether lies in its pentyloxy substituent.
Uniqueness: The pentyloxy group imparts lipophilicity and influences its solubility and cellular permeability.
Propiedades
Número CAS |
131802-61-4 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
7-pentoxychromen-2-one |
InChI |
InChI=1S/C14H16O3/c1-2-3-4-9-16-12-7-5-11-6-8-14(15)17-13(11)10-12/h5-8,10H,2-4,9H2,1H3 |
Clave InChI |
AUCNGVTWAHBDRJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC2=C(C=C1)C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


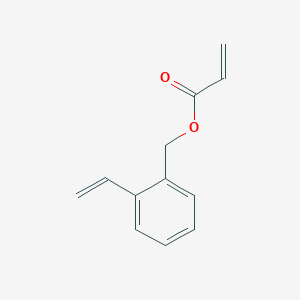
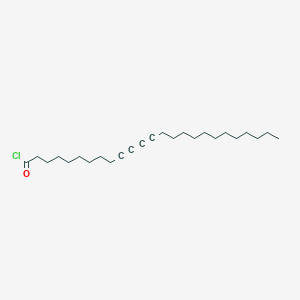
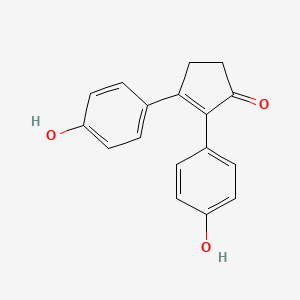


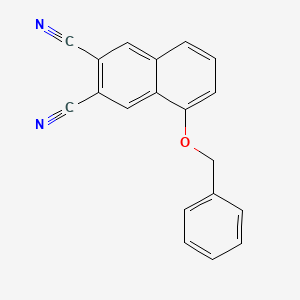
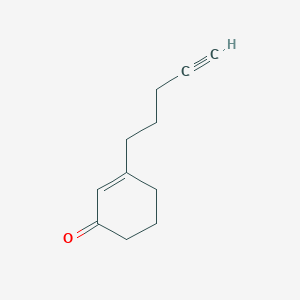

![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
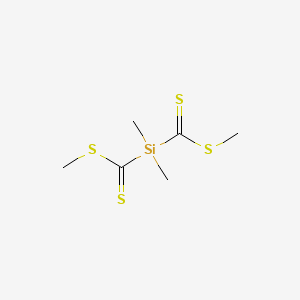
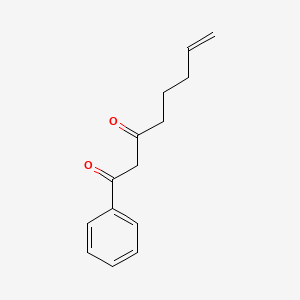
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)
![[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B14277508.png)
